Technical Guide: 4,4'-(Ethane-1,1-diyl)diphenol (Bisphenol E)
Technical Guide: 4,4'-(Ethane-1,1-diyl)diphenol (Bisphenol E)
Chemical Identity, Synthesis, and Bio-Analytical Profiling [1]
Executive Summary
This technical guide provides a comprehensive analysis of 4,4'-(ethane-1,1-diyl)diphenol, commonly referred to as Bisphenol E (BPE). As regulatory pressure mounts on Bisphenol A (BPA), structurally similar analogues like BPE are increasingly utilized in industrial applications, necessitating rigorous scrutiny by the scientific community. This document details the physicochemical properties, acid-catalyzed synthesis mechanisms, LC-MS/MS analytical detection protocols, and estrogenic receptor (ER) binding dynamics of BPE. It is designed to support researchers in toxicology, environmental monitoring, and drug development.
Part 1: Chemical Identity & Physicochemical Profile[2]
Bisphenol E (CAS: 2081-08-5) is a geminal bisphenol characterized by an ethylidene bridge connecting two phenol rings. Unlike BPA, which possesses a dimethyl-substituted bridge, BPE features a single methyl group and a hydrogen atom at the bridging carbon. This structural nuance significantly alters its steric footprint and receptor binding affinity.
Table 1: Physicochemical Properties of Bisphenol E
| Property | Value / Description | Relevance |
| IUPAC Name | 4,4'-(ethane-1,1-diyl)diphenol | Standard nomenclature |
| Common Synonyms | Bisphenol E; BPE; 1,1-Bis(4-hydroxyphenyl)ethane | Literature search keywords |
| CAS Registry No. | 2081-08-5 | Regulatory identification |
| Molecular Formula | C₁₄H₁₄O₂ | Stoichiometric calculation |
| Molecular Weight | 214.26 g/mol | Mass spectrometry target ([M-H]⁻ = 213.[1][2]1) |
| Melting Point | 123 – 127 °C | Purity determination |
| LogP (Octanol/Water) | ~3.08 – 3.2 | Lipophilicity; predicts bioaccumulation potential |
| Water Solubility | Low (< 1 mg/mL) | Requires organic solvents for extraction |
| pKa | ~9.6 – 10.2 | Ionization state for ESI-MS optimization |
| Appearance | White crystalline solid | Visual inspection |
Analyst Note: The LogP of ~3.1 indicates moderate lipophilicity, suggesting BPE will partition readily into biological membranes and organic phases during liquid-liquid extraction (LLE).
Part 2: Synthesis & Manufacturing Dynamics
The synthesis of BPE follows an electrophilic aromatic substitution mechanism, specifically the acid-catalyzed condensation of phenol with acetaldehyde. This process mirrors BPA production but substitutes acetone with acetaldehyde.
Mechanism of Action[2][4][5]
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Protonation: The carbonyl oxygen of acetaldehyde is protonated by the acid catalyst.
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Electrophilic Attack: The activated carbonyl carbon attacks the para-position of a phenol molecule, forming a carbinol intermediate.
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Dehydration: The intermediate loses water to form a secondary carbocation.
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Second Attack: The carbocation attacks a second phenol molecule at the para-position.
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Deprotonation: Re-aromatization yields Bisphenol E.
Visualization: Reaction Pathway
Figure 1: Acid-catalyzed condensation pathway for the synthesis of Bisphenol E.
Laboratory Scale Synthesis Protocol
Caution: Phenol is corrosive and toxic. Work in a fume hood.
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Reagents: Phenol (excess, 4:1 molar ratio to minimize oligomers), Acetaldehyde, HCl (conc.) or Amberlyst-15 resin, 3-mercaptopropionic acid (co-catalyst).
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Reaction:
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Charge a 3-neck flask with phenol and catalyst. Heat to 50°C.
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Add acetaldehyde dropwise over 60 minutes to control exotherm.
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Maintain stirring at 50-60°C for 3-6 hours.
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Quenching: Neutralize acid with sodium bicarbonate solution (if using HCl) or filter off solid resin.
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Purification (Self-Validating Step):
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Distill off excess phenol under reduced pressure.
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Recrystallize the residue from aqueous acetic acid or toluene.
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Validation: Purity must be confirmed via HPLC (>98%) and Melting Point (target 124-126°C).
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Part 3: Analytical Characterization (LC-MS/MS)
Detection of BPE in biological or environmental matrices requires high sensitivity due to trace levels. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode is the gold standard.
Analytical Workflow
Figure 2: LC-MS/MS workflow for trace detection of Bisphenol E.[3]
Validated Method Parameters
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Column: Biphenyl phases are superior to C18 for separating bisphenol isomers (e.g., separating BPE from BPA and BPF).
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Mobile Phase: Water/Methanol gradient containing 0.2 mM Ammonium Fluoride (enhances ionization in negative mode).
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MS/MS Transitions:
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Precursor Ion: m/z 213.1 [M-H]⁻
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Quantifier Ion: m/z 198.1 (Loss of methyl group)
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Qualifier Ion: m/z 93.0 (Phenol moiety)
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Internal Standard: Use ¹³C₁₂-BPA or deuterated BPE (BPE-d6) if available to correct for matrix effects.
Part 4: Biological Activity & Toxicology[2][5][6]
BPE is a potent endocrine disruptor. Research indicates that BPE may exhibit higher estrogenic potency than BPA in certain assays. The ethylidene bridge allows for a slightly different conformational fit within the ligand-binding domain (LBD) of the Estrogen Receptor alpha (ERα).
Mechanism: Estrogen Receptor Activation
BPE acts as an agonist for nuclear estrogen receptors. Upon binding, it induces a conformational change that promotes receptor dimerization and DNA binding.
Visualization: Signaling Pathway[5]
Figure 3: Estrogen Receptor alpha (ERα) activation pathway by Bisphenol E.
Comparative Potency (SAR)
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BPA: Isopropylidene bridge (two methyls). Steric bulk restricts rotation.
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BPE: Ethylidene bridge (one methyl). Increased flexibility allows BPE to adopt conformations that may stabilize the active ERα helix 12 position more effectively than BPA in some tissue contexts.
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Toxicological Data: Studies utilizing MCF-7 cell proliferation assays (E-Screen) have demonstrated that BPE induces cell proliferation at concentrations comparable to or lower than BPA, classifying it as a "regrettable substitution" if used to replace BPA.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16662, 4,4'-Ethylidenediphenol (Bisphenol E). PubChem. Available at: [Link]
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European Chemicals Agency (ECHA). Registration Dossier: 4,4'-ethylidenediphenol. ECHA.[4][5] Available at: [Link][4]
-
Mesnage, R., et al. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells.[6] Toxicological Sciences. (Demonstrates BPE estrogenicity).[6] Available at: [Link]
-
Restek Corporation. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. (Methodology for BPE separation). Available at: [Link]
-
ChemSrc. 4,4'-Ethylidenediphenol Physical Properties. Available at: [Link]
Sources
- 1. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]
- 2. open-science.canada.ca [open-science.canada.ca]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 1,1-Diphenylethane | C14H14 | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 6. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
